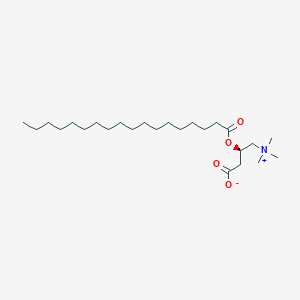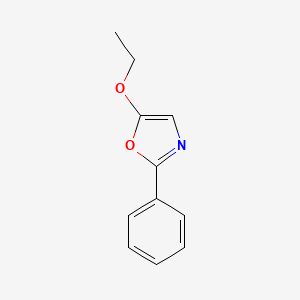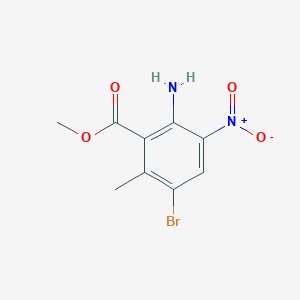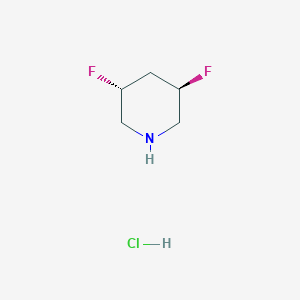![molecular formula C8H10N2O3S B3060407 methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate CAS No. 338750-41-7](/img/structure/B3060407.png)
methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate
Vue d'ensemble
Description
“Methyl 2-[(E)-N’-methoxyimidamido]thiophene-3-carboxylate” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential biological activity and their role in the development of advanced compounds with various biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom . The specific structure of “methyl 2-[(E)-N’-methoxyimidamido]thiophene-3-carboxylate” could not be found in the available resources.Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, they can be methylated to yield the 3-methoxythieno[3,4-b]thiophene-2-carboxylate using methyl iodide as the methylation reagent . They can also undergo bromination in the presence of NBS in DMF .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “methyl 2-[(E)-N’-methoxyimidamido]thiophene-3-carboxylate” could not be found in the available resources.Applications De Recherche Scientifique
1. Cyclization and Mechanism Elucidation
Methyl 3-amino-2-thiophene carboxylate, a related compound, reacts with orthoesters to form N-(2-carbomethoxy thienyl) imidates. These imidates undergo cyclization when treated with primary amines, hydrazine, methylhydrazine, and phenylhydrazine, yielding [3,2-d]4(3H)thieno-pyrimidinones. This process does not produce isomeric 1,3,4-thienotriazepin-5-ones, providing insights into the cyclization mechanism and the relative activities of the ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).
2. Tumor-Selective Properties
Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate is a prototype of tumor-selective agents, preferentially inhibiting the proliferation of various tumor cell lines, including human T-lymphoma/leukemia cells. Its structure-activity relationship shows that replacing the ethyl linker between the 2-amino-3-carboxymethylthiophene and the substituted aryl with a thioalkyl maintains its antiproliferative potency and selectivity (Thomas et al., 2014).
3. Utility in Organic Synthesis
Methyl thiophene-2-carboxylate and its derivatives have been used as synthetic equivalents in electrophilic reactions promoted by samarium diiodide. These compounds, incorporating thiophene moieties, react regioselectively with aldehydes, ketones, and conjugated esters, useful in synthesizing long-chain esters with remote hydroxyl and carboxyl groups (Yang, Nandy, Selvakumar, & Fang, 2000).
4. Derivative Synthesis and Cyclization
Methyl 2-(bromomethyl)thiophene-3-carboxylates react with substituted 2-hydroxybenzonitriles to yield methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates, which undergo tandem cyclization to form new heterocyclic systems (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
5. Synthesis of Novel Imidate Derivatives
Methyl N-methyl- and methyl N-(2,4,6-trimethyl)phenyl-2-carboximidates of thiophene and furan are synthesized and investigated for their metallation properties and synthetic applications. These derivatives demonstrate regioselective C5-lithiation, contrasting with the C3-lithiation reported for the oxazolino functionality (Barcock et al., 1994).
Mécanisme D'action
The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target. For instance, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Thiophene derivatives can be hazardous. They can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . They may also cause respiratory irritation . It is recommended to handle these compounds with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Orientations Futures
Thiophene derivatives continue to be a topic of interest for medicinal chemists due to their potential biological activity. Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This could lead to the discovery of new structural prototypes with more effective pharmacological activity .
Propriétés
IUPAC Name |
methyl 2-[(E)-(methoxyamino)methylideneamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-12-8(11)6-3-4-14-7(6)9-5-10-13-2/h3-5H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLXQMAUCNCHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N=CNOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC=C1)/N=C/NOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338750-41-7 | |
| Record name | Methyl 2-[[(methoxyamino)methylene]amino]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338750-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




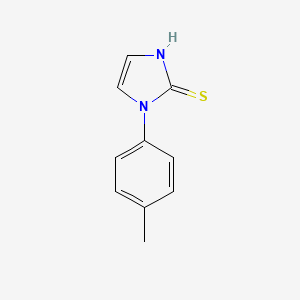
![11H-Indeno[1,2-b]quinoline](/img/structure/B3060331.png)


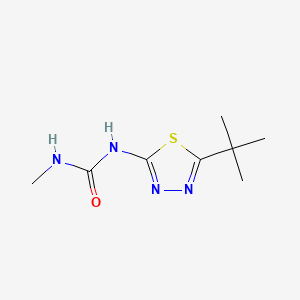
![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3060337.png)
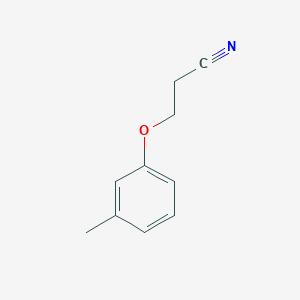
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B3060340.png)
